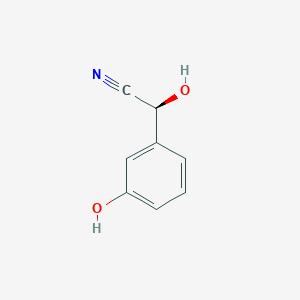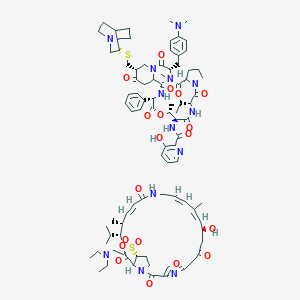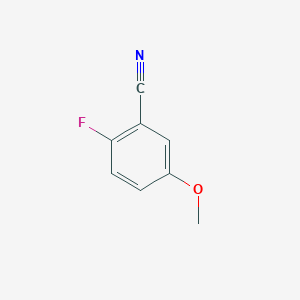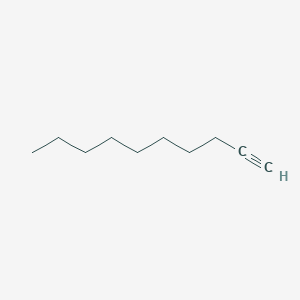
1,4-ジフルオロベンゼン
概要
説明
1,4-Difluorobenzene, also known as para-difluorobenzene, is an organic compound with the molecular formula C6H4F2. It is a colorless liquid at room temperature and has a characteristic aromatic odor. This compound is part of the difluorobenzene family, where two fluorine atoms are substituted at the para positions on the benzene ring .
科学的研究の応用
1,4-Difluorobenzene has several applications in scientific research:
Organic Semiconductor Synthesis: It is used in the synthesis of high-performance organic semiconductors, such as 6,13-difluoropentacene, which are crucial for electronic devices.
Hydrophobicity Studies: Research on the hydrophobic properties of fluorobenzenes, including 1,4-difluorobenzene, helps in designing hydrophobic surfaces and materials.
Coordination Chemistry: It is used in the study of molecular coordination with alkaline earth cations, which has implications in catalysis and materials science.
作用機序
Target of Action
1,4-Difluorobenzene, also known as para-Difluorobenzene, is a simple aromatic compound . It is often used as a solvent in various chemical reactions .
Mode of Action
The mode of action of 1,4-Difluorobenzene is primarily through its physical properties. As a solvent, it can dissolve other substances and facilitate chemical reactions . .
Biochemical Pathways
As a solvent, it may interact with a wide range of biochemical compounds, but these interactions are likely to be non-specific and dependent on the particular chemical context .
Result of Action
As a solvent, it may facilitate various chemical reactions, but its direct effects on cells and molecules are likely to be minimal .
準備方法
1,4-Difluorobenzene can be synthesized through several methods:
Balz-Schiemann Reaction: This method involves the conversion of diazonium tetrafluoroborate salts to their corresponding fluorides.
Industrial Production: On an industrial scale, 1,4-difluorobenzene is produced by the fluorination of benzene derivatives using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions.
化学反応の分析
1,4-Difluorobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms activates the para position, making it more reactive towards electrophiles.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: While 1,4-difluorobenzene is relatively stable, it can undergo oxidation to form difluorobenzoquinone under strong oxidizing conditions.
類似化合物との比較
1,4-Difluorobenzene can be compared with other difluorobenzenes such as 1,2-difluorobenzene and 1,3-difluorobenzene:
1,2-Difluorobenzene: This isomer has fluorine atoms at the ortho positions, which affects its reactivity and physical properties differently compared to 1,4-difluorobenzene.
1,3-Difluorobenzene: With fluorine atoms at the meta positions, this compound exhibits distinct chemical behavior and applications.
1,4-Difluorobenzene stands out due to its unique para substitution pattern, which makes it particularly useful in specific organic synthesis and materials science applications.
特性
IUPAC Name |
1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUFLJIAFISSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075432 | |
| Record name | 1,4-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |
| Record name | 1,4-Difluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
540-36-3 | |
| Record name | 1,4-Difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-difluorobenzene?
A1: 1,4-Difluorobenzene has a molecular formula of C6H4F2 and a molecular weight of 114.09 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing 1,4-difluorobenzene?
A2: Several spectroscopic techniques provide insights into the structure and properties of 1,4-difluorobenzene:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for studying fluorine-fluorine coupling constants and analyzing the effects of substituents on the aromatic ring. [, , , , , , ]
- Infrared (IR) Spectroscopy: Provides information about molecular vibrations and rotational constants, enabling analysis of band contours and PR separations. [, ]
- UV-Vis Spectroscopy: Used to determine the HOMO-LUMO gap and study electronic transitions within the molecule. [, ]
- Raman Spectroscopy: Femtosecond Raman rotational coherence spectroscopy can determine accurate gas-phase rotational constants. []
Q3: How does 1,4-difluorobenzene behave as a solvent in ionic liquid systems?
A3: Studies show that the solubility of 1,4-difluorobenzene in ionic liquids correlates with its dipolar and quadrupolar moments, leading to charge-induced structuring of ionic liquid ions around the 1,4-difluorobenzene molecules. This structuring can be analyzed using NMR techniques and molecular dynamics simulations. []
Q4: What is the significance of 1,4-difluorobenzene in studying "magic mixtures" for NMR?
A4: Researchers have used 1,4-difluorobenzene as a biaxial apolar solute to understand the anisotropic intermolecular potential in nematic solvents, including the "magic mixture" comprising 55 wt% ZLI1132 and EBBA. These studies provide valuable information about solute-solvent interactions and molecular orientation. []
Q5: How does 1,4-difluorobenzene react in rhodium-catalyzed substitution reactions with disulfides?
A5: 1,4-Difluorobenzene undergoes substitution reactions with disulfides in the presence of a rhodium catalyst (RhH(PPh3)4) and 1,2-bis(diphenylphosphino)benzene. These reactions, which proceed with high selectivity for the para position, are valuable for synthesizing aryl sulfides. []
Q6: How is computational chemistry used to study 1,4-difluorobenzene?
A6: Computational methods such as density functional theory (DFT) are employed for various purposes:
- Structure Optimization: Determining the most stable conformations of 1,4-difluorobenzene and its complexes. [, , ]
- Calculating Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies, and electronic transitions. [, , ]
- Investigating Reaction Mechanisms: Studying transition states, activation energies, and reaction pathways, for example, in the [, ]-metallotropic shift observed in rhenium complexes. []
- Studying Noncovalent Interactions: Analyzing hydrogen bonding and electrostatic interactions in complexes with molecules like hydrogen cyanide. []
Q7: How does fluorination impact the properties and reactivity of benzene derivatives?
A7: Fluorination significantly influences the properties of benzene, including its reactivity, electronic structure, and intermolecular interactions. For instance:
- Electron-Withdrawing Effect: Fluorine acts as an electron-withdrawing group, impacting the electron density distribution within the aromatic ring. [, , ]
- C–H Bond Length: Fluorine substitution leads to shorter C–H bond lengths compared to benzene, resulting in blue-shifted overtone positions in vibrational spectra. []
- Noncovalent Interactions: Fluorination can enhance hydrogen bonding and create π-holes, influencing interactions with other molecules. [, ]
- Metabolic Pathways: The presence and position of fluorine atoms can alter the metabolic pathways of fluorobenzenes compared to their non-fluorinated counterparts. []
Q8: What is known about the environmental fate of 1,4-difluorobenzene?
A8: Studies have investigated the air-sea gas exchange of 1,4-difluorobenzene, a sparingly soluble gas, at various wind speeds, including hurricane-force winds. These findings are crucial for understanding its transport and fate in the environment. [, ]
Q9: Can microorganisms degrade 1,4-difluorobenzene?
A9: While specific studies on 1,4-difluorobenzene degradation are limited in the provided context, research indicates that a bacterial strain, Labrys portucalensis (strain F11), can degrade the related compound 1,3-difluorobenzene as a sole carbon and energy source. This strain can also degrade 1,4-difluorobenzene through co-metabolism with fluorobenzene. [] This suggests the potential for microbial degradation of 1,4-difluorobenzene in the environment.
Q10: How is 1,4-difluorobenzene quantified in environmental samples?
A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a common technique for analyzing volatile organic compounds like 1,4-difluorobenzene in environmental samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)











![2-[(2S,5R,8S,11S,14S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B165120.png)

